molecular formula C16H14BrNO4 B248825 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide

Cat. No. B248825
M. Wt: 364.19 g/mol
InChI Key: MVUKOYWQKJAROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide, also known as BMD-104, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in different fields.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide acts as a partial agonist for certain GPCRs, meaning that it can activate these receptors to a certain extent without fully activating them. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various diseases.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of intracellular signaling pathways, the regulation of gene expression, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide in lab experiments is its high potency and selectivity for certain GPCRs, which allows for more precise targeting of these receptors. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide, including the development of more potent and selective analogs, the investigation of its potential use as a treatment for neurological disorders, and the exploration of its role in modulating immune system function. Additionally, further studies are needed to fully understand the mechanisms underlying its various biochemical and physiological effects.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide involves the reaction between 2-(4-bromophenoxy)acetic acid and 1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide has been used in various scientific research applications, including as a ligand for G protein-coupled receptors (GPCRs) and as a tool for studying protein-protein interactions. It has also been investigated for its potential use as an anti-cancer agent and as a treatment for neurological disorders.

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide

Molecular Formula

C16H14BrNO4

Molecular Weight

364.19 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide

InChI

InChI=1S/C16H14BrNO4/c17-12-2-4-13(5-3-12)20-9-16(19)18-8-11-1-6-14-15(7-11)22-10-21-14/h1-7H,8-10H2,(H,18,19)

InChI Key

MVUKOYWQKJAROB-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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